AV-412

Catalog No.
S547917
CAS No.
451493-31-5
M.F
C41H44ClFN6O7S2
M. Wt
851.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AV-412

CAS Number

451493-31-5

Product Name

AV-412

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid

Molecular Formula

C41H44ClFN6O7S2

Molecular Weight

851.4 g/mol

InChI

InChI=1S/C27H28ClFN6O.2C7H8O3S/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32);2*2-5H,1H3,(H,8,9,10)

InChI Key

GTWJVFFZCKODEV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C

Solubility

Soluble in DMSO, not in water

Synonyms

AV 412, AV-412, AV412 cpd, MP 412, MP-412, MP412 cpd, N-(4-((3-chloro-4-fluorophenyl)amino)-7-(3-methyl-3-(4-methyl-1-piperazinyl)-1-butyn-1-yl)-6-quinazolinyl)acrylamide

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C

Description

The exact mass of the compound AV-412 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

AV-412 acts as a tyrosine kinase inhibitor, specifically targeting the Epidermal Growth Factor Receptor (EGFR) and ErbB2 receptor tyrosine kinases []. These proteins play a crucial role in cell signaling pathways that promote cell proliferation and survival. By inhibiting these kinases, AV-412 disrupts these pathways, potentially leading to cancer cell death [].

One advantage of AV-412 is its effectiveness against EGFR mutations, such as L858R, which can render cancer cells resistant to other EGFR-targeting drugs [, ].

In Vitro and In Vivo Studies

Studies conducted in cell lines have shown that AV-412 effectively inhibits the autophosphorylation of EGFR and ErbB2, a marker of their activity [, ]. Additionally, AV-412 demonstrated significant antitumor effects in animal models with EGFR-overexpressing tumors and tumors resistant to gefitinib, another EGFR inhibitor []. These findings suggest that AV-412 may be effective against a broader range of cancers compared to existing therapies.

Purity

>98%

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z541VW0W40

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified).

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

AV-412 shows potent inhibition of the EGFR L858R mutations and, in two well-established animal models, demonstrated dose-dependant tumor regression in both small and large lung tumors and complete regression of lung tumors at a dose where erlotinib is inactive. AV-412's mechanism of action has the potential to benefit patients with Non-Small Cell Lung Cancer, Metastatic Breast Cancer, Pancreatic Cancer, Head & Neck Cancer and Hormone Refractory Prostate Cancer.

Other CAS

451493-31-5

Wikipedia

Av-412

Dates

Modify: 2023-08-15
1: Suzuki T, Fujii A, Ochi H, Nakamura H. Ubiquitination and downregulation of ErbB2 and estrogen receptor-alpha by kinase inhibitor MP-412 in human breast cancer cells. J Cell Biochem. 2011 Sep;112(9):2279-86. doi: 10.1002/jcb.23147. PubMed PMID: 21503962.
2: Suzuki T, Fujii A, Ohya J, Nakamura H, Fujita F, Koike M, Fujita M. Antitumor activity of a dual epidermal growth factor receptor and ErbB2 kinase inhibitor MP-412 (AV-412) in mouse xenograft models. Cancer Sci. 2009 Aug;100(8):1526-31. Epub 2009 May 13. PubMed PMID: 19459856.
3: Suzuki T, Fujii A, Ohya J, Amano Y, Kitano Y, Abe D, Nakamura H. Pharmacological characterization of MP-412 (AV-412), a dual epidermal growth factor receptor and ErbB2 tyrosine kinase inhibitor. Cancer Sci. 2007 Dec;98(12):1977-84. Epub 2007 Sep 18. PubMed PMID: 17888033.

Explore Compound Types